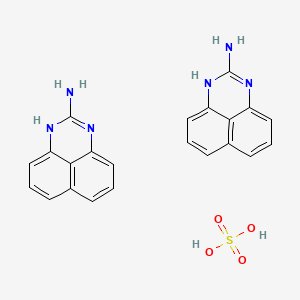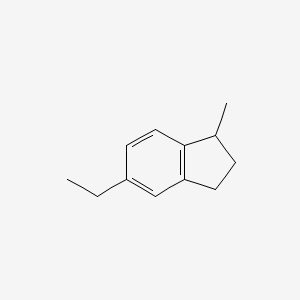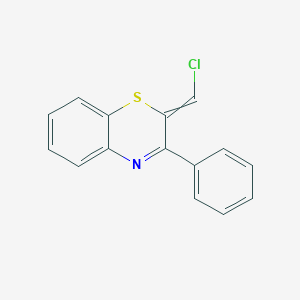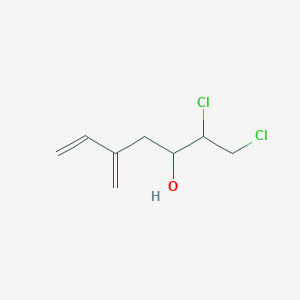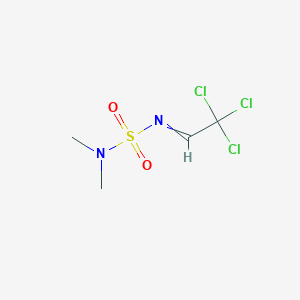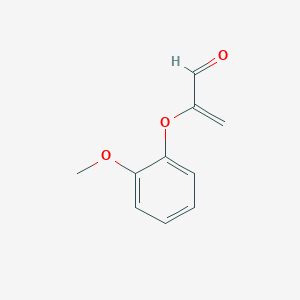![molecular formula C3H3Cl3O2S2 B14482350 [(Trichloromethyl)disulfanyl]acetic acid CAS No. 65612-37-5](/img/structure/B14482350.png)
[(Trichloromethyl)disulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Trichloromethyl)disulfanyl]acetic acid is an organosulfur compound characterized by the presence of a trichloromethyl group attached to a disulfanyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Trichloromethyl)disulfanyl]acetic acid typically involves the reaction of trichloromethyl disulfide with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production with minimal by-products. The purification of the final product is achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(Trichloromethyl)disulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfanyl group to thiols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Ammonia or amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
[(Trichloromethyl)disulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of [(Trichloromethyl)disulfanyl]acetic acid involves its interaction with molecular targets, such as enzymes and proteins. The compound can modulate the activity of these targets through covalent modification or by altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thioglycolic Acid: Contains a thiol group and is used in similar applications.
Trichloroacetic Acid: Contains a trichloromethyl group but lacks the disulfanyl moiety.
Uniqueness
[(Trichloromethyl)disulfanyl]acetic acid is unique due to the presence of both the trichloromethyl and disulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
65612-37-5 |
|---|---|
Molecular Formula |
C3H3Cl3O2S2 |
Molecular Weight |
241.5 g/mol |
IUPAC Name |
2-(trichloromethyldisulfanyl)acetic acid |
InChI |
InChI=1S/C3H3Cl3O2S2/c4-3(5,6)10-9-1-2(7)8/h1H2,(H,7,8) |
InChI Key |
VZYZRRONCTWUII-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)SSC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)

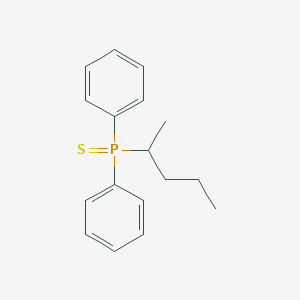
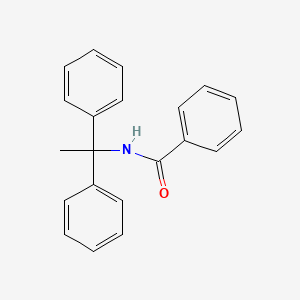
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
